BVT948: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor
BVT948: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the active site of PTPs, leading to their inactivation.[1][3] This inhibitory activity makes BVT948 a valuable tool for studying the role of PTPs in various signaling pathways and a potential starting point for the development of therapeutics for diseases such as diabetes and cancer. Notably, BVT948 has been shown to enhance insulin signaling both in vitro and in vivo.[1][3][4] It also exhibits inhibitory effects on other enzymes, including several cytochrome P450 isoforms and the lysine methyltransferase SETD8.[1][5][6] This guide provides an in-depth overview of BVT948, including its inhibitory profile, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.
Data Presentation: Inhibitory Profile of BVT948
BVT948 has been characterized as a potent inhibitor against a range of protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of BVT948 for various PTPs.
| Protein Tyrosine Phosphatase (PTP) | IC50 (µM) |
| SHP-2 | 0.09[2] |
| YopH | 0.7[2] |
| PTP1B | 0.9[2] |
| LAR | 1.5[2] |
| TCPTP | 1.7[2] |
Mandatory Visualization
Mechanism of Action and Signaling Pathways
Mechanism of irreversible PTP inhibition by BVT948.
Potentiation of insulin signaling by BVT948.
Inhibition of NF-κB pathway by BVT948.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of BVT948.
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of BVT948 against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant Human PTP1B
-
BVT948
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of BVT948 in DMSO.
-
Create a serial dilution of BVT948 in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted BVT948 or vehicle control (DMSO in assay buffer) to each well.
-
Add 20 µL of recombinant PTP1B (e.g., 1 µg/mL) to each well and incubate for 10-30 minutes at 37°C.[1]
-
Initiate the reaction by adding 20 µL of 2 mM pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of BVT948 and determine the IC50 value.
Workflow for in vitro PTP1B inhibition assay.
Cellular Assay for Insulin Signaling Pathway Activation (Western Blot)
This protocol outlines the use of Western blotting to assess the effect of BVT948 on the phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Akt.
Materials:
-
Cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
BVT948
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-IRS-1, anti-total-IRS-1, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to desired confluency.
-
Serum-starve the cells for 4-16 hours.
-
Pre-treat the cells with various concentrations of BVT948 or vehicle control for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of the target proteins.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes an immunofluorescence-based assay to visualize the effect of BVT948 on the nuclear translocation of NF-κB in response to a stimulus like TPA or TNF-α.
Materials:
-
Cell line (e.g., MCF-7, HeLa)
-
BVT948
-
Stimulant (e.g., TPA or TNF-α)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Pre-treat the cells with BVT948 or vehicle control for 1-2 hours.
-
Stimulate the cells with TPA or TNF-α for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope and quantify the nuclear translocation.
Conclusion
BVT948 is a potent, irreversible inhibitor of protein tyrosine phosphatases with significant effects on key cellular signaling pathways. Its ability to enhance insulin signaling by inhibiting PTPs like PTP1B and SHP-2 makes it an important research tool for studying metabolic diseases. Furthermore, its inhibitory action on the NF-κB pathway highlights its potential in investigating inflammatory processes and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with BVT948, facilitating further exploration of its therapeutic potential.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
